

Application Note and Protocol: Enzymatic Activity Assay of Chymotrypsin using Suc-AAPE-pNA

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Compound of Interest

Compound Name: Suc-AAPE-pNA

Cat. No.: B562347

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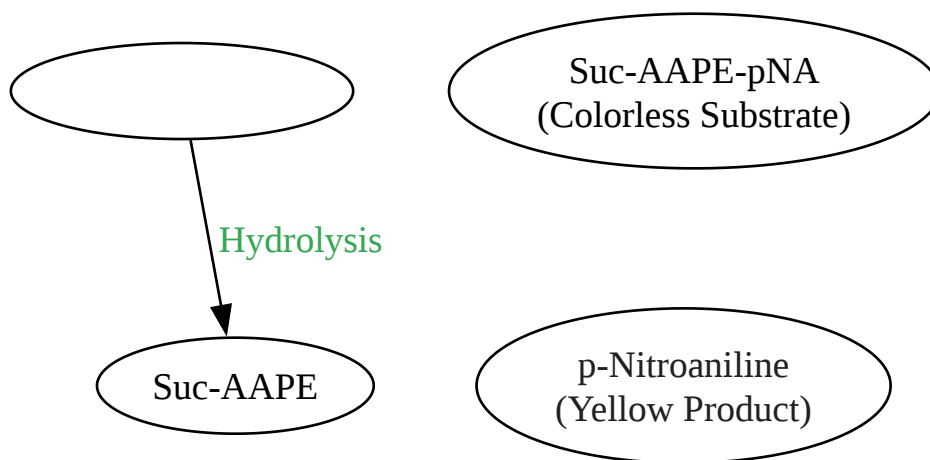
Audience: Researchers, scientists, and drug development professionals.

Introduction

α -Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminus of aromatic amino acid residues (Tyrosine, Phenylalanine, and Tryptophan). The quantitative assessment of chymotrypsin activity is fundamental in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for determining chymotrypsin activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide (**Suc-AAPE-pNA**).

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate **Suc-AAPE-pNA** by chymotrypsin. The enzyme cleaves the amide bond between the glutamate (Glu) residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at 405-410 nm.^{[1][2]} The rate of pNA formation is directly proportional to the chymotrypsin activity under the specified assay conditions.



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Materials and Reagents

- α -Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
- **Suc-AAPE-pNA** (N-Succinyl-Ala-Ala-Pro-Glu-p-nitroanilide)
- Dimethyl sulfoxide (DMSO), anhydrous
- Tris-HCl buffer (e.g., 50 mM, pH 7.8)
- Calcium Chloride (CaCl_2)
- Microplate reader capable of measuring absorbance at 410 nm
- 96-well flat-bottom microplates
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

4.1. Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 20 mM CaCl_2 , pH 7.8):
 - Dissolve 6.057 g of Tris base and 2.94 g of CaCl_2 dihydrate in 900 mL of deionized water.

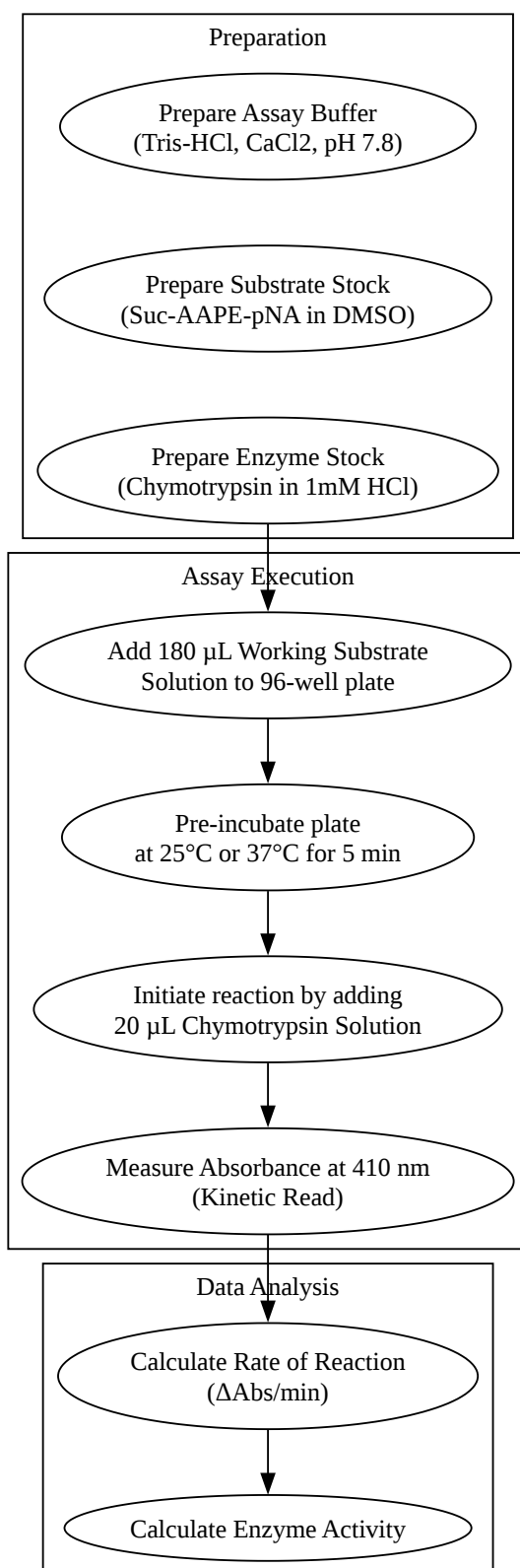
- Adjust the pH to 7.8 at 25°C using 1 M HCl.
- Bring the final volume to 1 L with deionized water. Store at 4°C.
- Substrate Stock Solution (e.g., 20 mM **Suc-AAPE-pNA** in DMSO):
 - The calculated molecular weight of **Suc-AAPE-pNA** ($C_{27}H_{36}N_6O_{11}$) is approximately 620.62 g/mol .
 - Accurately weigh the required amount of **Suc-AAPE-pNA** powder.
 - Dissolve in 100% DMSO to prepare a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved.
 - Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Chymotrypsin Stock Solution (e.g., 1 mg/mL):
 - Prepare a stock solution of chymotrypsin in cold 1 mM HCl.[3]
 - Determine the exact protein concentration by measuring absorbance at 280 nm.
 - Store in aliquots at -20°C. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.

4.2. Assay Procedure (96-Well Plate Format)

The following protocol is a general guideline and should be optimized for specific experimental needs. A total reaction volume of 200 µL per well is recommended.

- Prepare Working Substrate Solution: Dilute the **Suc-AAPE-pNA** stock solution in Assay Buffer to the desired final concentration. For kinetic analysis, a range of concentrations (e.g., 0.1 mM to 2 mM) should be prepared. Note: The final DMSO concentration in the assay should be kept low (typically $\leq 2\%$) to avoid affecting enzyme activity.
- Plate Setup: Add the components to each well of a 96-well plate according to the layout described in Table 2. It is recommended to perform all measurements in triplicate.

- **Pre-incubation:** Add 180 μ L of the appropriate Working Substrate Solution to each well. Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.
- **Initiate Reaction:** Start the enzymatic reaction by adding 20 μ L of the chymotrypsin working solution to the appropriate wells. For blank wells, add 20 μ L of Assay Buffer.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for a period of 10-15 minutes.



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Data Analysis

- Calculate the Rate of Reaction: Plot absorbance (A_{410}) versus time (minutes) for each well. Determine the initial velocity (v_0) by calculating the slope of the linear portion of the curve ($\Delta A_{410}/\text{min}$).
- Correct for Background: Subtract the rate of the blank (substrate only) from the rate of the enzyme-containing samples.
- Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta A_{410}/\text{min}) * V_t / (\epsilon * l * V_e)$$

Where:

- $\Delta A_{410}/\text{min}$ = The rate of absorbance change per minute.
- V_t = Total reaction volume in mL (e.g., 0.2 mL).
- ϵ = Molar extinction coefficient of p-nitroaniline ($8,800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm).[\[1\]](#)
- l = Path length of the sample in cm (for 96-well plates, this must be determined or a standard curve used; for a 200 μL volume, it is often $\sim 0.5\text{-}0.6 \text{ cm}$).
- V_e = Volume of the enzyme solution added in mL (e.g., 0.02 mL).

Data Presentation

Table 1: Recommended Reagent Concentrations and Conditions

Parameter	Recommended Value	Notes
Enzyme	α -Chymotrypsin	Bovine Pancreas
Substrate	Suc-AAPE-pNA	---
Buffer System	50 mM Tris-HCl, 20 mM CaCl ₂	pH 7.8 at 25°C
Substrate Conc.	0.1 - 2.0 mM	Must be optimized; determine K _m
Enzyme Conc.	1 - 10 μ g/mL	Must be optimized for linear range
Co-solvent (DMSO)	\leq 2% (v/v)	Keep final concentration consistent
Wavelength	410 nm	---
Temperature	25°C or 37°C	Keep constant throughout the assay
Molar Extinction (ϵ)	8,800 M ⁻¹ cm ⁻¹	For p-nitroaniline product[1]

Table 2: Example 96-Well Plate Layout

Well Type	Reagent 1 (180 μ L)	Reagent 2 (20 μ L)	Purpose
Blank	Working Substrate Solution	Assay Buffer	Measures non-enzymatic substrate hydrolysis
Test	Working Substrate Solution	Chymotrypsin Solution	Measures enzymatic activity
Control	Assay Buffer	Chymotrypsin Solution	Measures enzyme background absorbance

Troubleshooting and Considerations

- **Substrate Solubility:** **Suc-AAPE-pNA** is hydrophobic and requires DMSO for solubilization. If precipitation occurs upon dilution in aqueous buffer, slightly increase the final DMSO concentration or gently warm the solution. Always run a solvent control to check its effect on enzyme activity.
- **Substrate Specificity:** While chymotrypsin has broad specificity, the Glu residue in the P1 position of **Suc-AAPE-pNA** is not its preferred residue. This may result in lower activity (kcat) or weaker binding (higher K_m) compared to substrates like Suc-AAPF-pNA.[4] For this reason, higher enzyme or substrate concentrations may be necessary.
- **Linear Range:** Ensure the reaction rate is linear with respect to both time and enzyme concentration. If the reaction curve plateaus quickly, dilute the enzyme solution.
- **Inhibitor Screening:** When screening for inhibitors, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Add a small volume to the test wells and pre-incubate with the enzyme for a defined period before adding the substrate to initiate the reaction. Ensure the final solvent concentration is consistent across all wells.

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